1-[(1R)-1-Phenylethyl]tetrahydropyrimidin-2(1H)-one
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Overview
Description
1-[(1R)-1-Phenylethyl]tetrahydropyrimidin-2(1H)-one is a chemical compound that belongs to the class of tetrahydropyrimidinones.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1R)-1-Phenylethyl]tetrahydropyrimidin-2(1H)-one can be achieved through stereoselective methods. One common approach involves the cyclization of unsaturated acyclic amides or ureas. For example, the intramolecular cyclization of urea derivatives with multiple bonds can lead to the formation of tetrahydropyrimidinones . Another method involves the reaction of sodium [1-(3,3-diethoxypropyl)ureido]methanesulfonates with various C-nucleophiles in the presence of trifluoroacetic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.
Chemical Reactions Analysis
Types of Reactions
1-[(1R)-1-Phenylethyl]tetrahydropyrimidin-2(1H)-one undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce a more saturated compound .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an inhibitor of enzymes like HIV protease and dihydroorotase.
Medicine: It is being investigated for its antimicrobial, antioxidant, and anticoagulant activities.
Industry: Its derivatives are used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1-[(1R)-1-Phenylethyl]tetrahydropyrimidin-2(1H)-one involves its interaction with specific molecular targets. For example, it can inhibit the function of tubulin and norepinephrine, which are crucial for cell division and neurotransmission, respectively . The compound’s structure allows it to bind to these targets and disrupt their normal function, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyrimidin-2(1H)-one: A closely related compound with similar biological activities.
Dihydropyrimidin-2(1H)-one: Another related compound known for its medicinal properties.
Uniqueness
1-[(1R)-1-Phenylethyl]tetrahydropyrimidin-2(1H)-one is unique due to its specific stereochemistry, which can influence its biological activity and selectivity. The presence of the phenylethyl group also contributes to its distinct properties compared to other tetrahydropyrimidinones .
Properties
CAS No. |
405145-29-1 |
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Molecular Formula |
C12H16N2O |
Molecular Weight |
204.27 g/mol |
IUPAC Name |
1-[(1R)-1-phenylethyl]-1,3-diazinan-2-one |
InChI |
InChI=1S/C12H16N2O/c1-10(11-6-3-2-4-7-11)14-9-5-8-13-12(14)15/h2-4,6-7,10H,5,8-9H2,1H3,(H,13,15)/t10-/m1/s1 |
InChI Key |
OCSXATDVESXLJQ-SNVBAGLBSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N2CCCNC2=O |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CCCNC2=O |
Origin of Product |
United States |
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